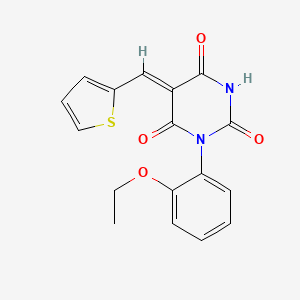
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the glutamate neurotransmitter system. Memantine is a unique drug with a different mechanism of action compared to other Alzheimer's medications.
Mechanism of Action
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione works by regulating the glutamate neurotransmitter system. It is an NMDA receptor antagonist that blocks the excessive activation of glutamate receptors, which can lead to neuronal damage in Alzheimer's disease. By regulating glutamate neurotransmission, 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione helps to protect neurons from excitotoxicity and improves cognitive function.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a favorable safety profile with minimal side effects. It is well-tolerated by patients and does not have significant interactions with other medications. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a half-life of about 60-80 hours and is eliminated through the kidneys. It is not metabolized by the liver and does not interfere with the cytochrome P450 system.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its unique mechanism of action compared to other Alzheimer's medications. It targets the glutamate neurotransmitter system, which is involved in the development and progression of Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile with minimal side effects. However, a limitation of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is that it is not effective in all patients with Alzheimer's disease. It is only approved for use in moderate to severe Alzheimer's disease and may not be effective in early-stage disease.
Future Directions
There are several future directions for 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione research. One area of interest is its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating depression and anxiety. Another future direction is the development of new 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione analogs with improved efficacy and safety profiles. Finally, there is a need for further research to identify biomarkers that can predict which patients will respond to 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione treatment.
Synthesis Methods
The synthesis of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride to form 1-(3-methoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine group using hydrogenation with palladium on carbon. The resulting 1-(3-methoxyphenyl)-2-aminopropane is then reacted with morpholine and phosgene to form 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Scientific Research Applications
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-4-2-3-11(9-12)17-14(18)10-13(15(17)19)16-5-7-21-8-6-16/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIFPIVRCGHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)